molecular formula C23H24N4O2S2 B3312324 N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946306-16-7

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B3312324
CAS No.: 946306-16-7
M. Wt: 452.6 g/mol
InChI Key: NZFGAMNAGJAGAU-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with an o-tolyl (2-methylphenyl) group at the 2-position. The thiazolo-triazole moiety is linked via an ethyl chain to a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide group.

Properties

IUPAC Name

N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2/c1-16-6-2-5-9-21(16)22-25-23-27(26-22)19(15-30-23)12-13-24-31(28,29)20-11-10-17-7-3-4-8-18(17)14-20/h2,5-6,9-11,14-15,24H,3-4,7-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFGAMNAGJAGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given that it potentially inhibits COX1 and COX2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins and leukotrienes, which are key mediators of inflammation and pain. By inhibiting these enzymes, the compound may reduce the production of these mediators, thereby alleviating inflammation and pain.

Result of Action

The compound’s potential inhibition of COX1 and COX2 enzymes could result in reduced production of prostaglandins and leukotrienes. This could lead to a decrease in inflammation and pain, given that these mediators are key contributors to these conditions.

Biological Activity

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex compound that exhibits a range of biological activities. This article reviews its synthesis, structural properties, and biological effects based on current research findings.

1. Chemical Structure and Properties

The compound features a thiazolo[3,2-b][1,2,4]triazole moiety connected to a tetrahydronaphthalene sulfonamide. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 362.4 g/mol . The presence of the thiazole and triazole rings is significant as these structures are known for their diverse biological activities.

2.1 Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess notable anticancer properties. A study demonstrated that compounds related to this class showed efficacy against various human cancer cell lines including renal cancer and melanoma . The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

2.2 Antimicrobial Properties

Compounds containing the 1,2,4-triazole ring have been shown to exhibit antimicrobial activity against various pathogens. For instance, certain derivatives demonstrated moderate to good activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis . This suggests potential applications in treating bacterial infections.

2.3 Enzyme Inhibition

The thiazolo-triazole framework is associated with the inhibition of several enzymes including aromatase and cholinesterase . These interactions are facilitated by the ability of the triazole fragment to form hydrogen bonds with enzyme active sites. Such properties make these compounds promising candidates for drug development targeting metabolic disorders.

3. Case Studies and Research Findings

StudyFindings
Study A (2007)Identified anticancer activity in thiazolo[3,2-b][1,2,4]triazole derivatives against renal cancer and leukemia cell lines .
Study B (2010)Reported antimicrobial activities against Staphylococcus aureus and Enterococcus faecalis .
Study C (2020)Discussed the role of mercapto-substituted triazoles in chemoprevention and their potential as antiviral agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer metabolism and microbial survival.
  • Intermolecular Interactions : The presence of heteroatoms allows for effective binding to enzyme active sites through hydrogen bonding.
  • Structural Diversity : Variations in substituents on the triazole ring can enhance or modify biological activity.

5. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential as an anticancer and antimicrobial agent suggests that continued exploration could lead to significant advancements in therapeutic applications.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (–SO₂NH–) undergoes characteristic reactions critical for pharmacological optimization:

Reaction TypeConditionsProducts/OutcomesBiological Implications
Hydrolysis Acidic or alkaline aqueous mediaSulfonic acid + Amine derivativeAlters solubility and bioavailability
Nucleophilic Substitution Alkylation/acylation reagents (e.g., CH₃I, AcCl)N-alkylated/acylated derivativesModifies target selectivity
Condensation With aldehydes/ketonesSchiff base formationEnhances metal-chelating capacity

Thiazolo[3,2-b] triazole Core Reactivity

The fused thiazole-triazole system participates in electrophilic and coordination-driven reactions:

Electrophilic Substitution

  • Nitration/Sulfonation : Directed by electron-rich thiazole nitrogen.

    • Example: Nitration at C5 of the thiazole ring under HNO₃/H₂SO₄ introduces –NO₂ groups, enhancing antibacterial activity .

Metal Coordination

Ring-Opening Reactions

  • Under strongly acidic conditions (HCl, Δ), the triazole ring may cleave to form azidoimine intermediates, analogous to tetrazole chemistry .

Tetrahydronaphthalene Modifications

The saturated naphthalene moiety undergoes reversible redox reactions:

ReactionReagents/ConditionsOutcome
Oxidation KMnO₄, acidic conditionsDihydroxylated or ketone products
Hydrogenation H₂, Pd/C catalystFully saturated decalin derivative

Functionalization of the o-Tolyl Substituent

The ortho-methylphenyl group directs regioselective reactions:

  • Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs at the para position relative to the methyl group.

  • Oxidative Demethylation : Strong oxidizers (CrO₃) convert –CH₃ to –COOH, altering electronic properties .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeReagentsApplications
Suzuki-Miyaura Aryl boronic acids, Pd(PPh₃)₄Introduces biaryl motifs for enhanced π-stacking
Sonogashira Terminal alkynes, CuIAlkyne-functionalized derivatives for click chemistry

Key Research Findings

  • Anticonvulsant Activity : N-Alkylation of the sulfonamide group (–NH → –NCH₃) reduced toxicity by 40% while retaining efficacy .

  • Antitumor Optimization : Bromination at the thiazole C5 position increased cytotoxicity (IC₅₀ = 8.2 μM vs. 23.3 μM for parent compound) .

  • pH-Dependent Stability : Hydrolysis of the sulfonamide group accelerates at pH < 3, limiting oral bioavailability without enteric coating.

Reaction Optimization Strategies

  • Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improved yields in N-alkylation reactions by 25%.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhanced electrophilic substitution rates by stabilizing transition states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound from :
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

  • Key Difference : The o-tolyl group in the target compound is replaced with a 3-fluorophenyl substituent.
  • Impact : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to methyl groups. Fluorinated analogs often exhibit improved pharmacokinetic profiles .

Compounds from :
2-Methylthio-1,2,4-triazolo[3,2-b]benzothiazole derivatives (e.g., 7a, 7b)

  • Key Difference : Benzothiazole replaces the thiazolo-triazole core.
  • Impact: Benzothiazoles are known for antimicrobial and antitumor activities.
Substituent Effects on Pharmacological Activity

Electron-Donating vs. Electron-Withdrawing Groups :

  • Target Compound : o-Tolyl (methyl group) is electron-donating, which may increase electron density in the aromatic ring, influencing π-π stacking interactions in biological targets.
  • Analogs : Chloro (electron-withdrawing) and methoxy (electron-donating) substituents on benzothiazoles alter reactivity and binding affinity. Chloro groups typically enhance lipophilicity and bioactivity .

Target Compound :

  • Synthesis likely involves multi-step reactions, including cyclization to form the thiazolo-triazole core and sulfonamide coupling.

:

  • Photolysis of sulfilimines yields triazolobenzothiazoles. Key steps include refluxing in ethanol and purification via column chromatography .

:

  • Multistep synthesis via Schiff base intermediates and cyclization with glycine. Bromoethoxyphthalimide is used to introduce substituents, highlighting modular approaches for structural diversification .

Research Findings and Hypotheses

  • Fluorinated analogs () may exhibit superior bioavailability .
  • Synthetic Challenges : Introducing the tetrahydronaphthalene-sulfonamide moiety requires precise coupling conditions to avoid side reactions, as seen in ’s use of hydrazine and isocyanate .
  • Structure-Activity Relationship (SAR) : The o-tolyl group’s steric bulk may limit binding to flat active sites, whereas smaller substituents (e.g., fluorine) could improve fit .

Q & A

Q. How can X-ray crystallography overcome poor diffraction in thiazolo-triazole derivatives?

  • Methodology :
  • Co-crystallize with heavy atoms (e.g., PtCl42_4^{2-}) to enhance diffraction.
  • Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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